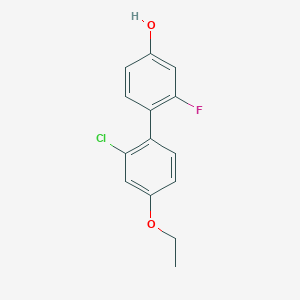
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% (5-CCFP-2-F) is a fluorinated phenol compound that has been studied for its applications in synthetic organic chemistry, as well as its biochemical and physiological effects. 5-CCFP-2-F is an important chemical intermediate used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biocides. The compound has also been studied for its potential therapeutic applications due to its unique properties.
Applications De Recherche Scientifique
5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been studied for its applications in scientific research. The compound has been used as a starting material in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and biocides. It has also been studied for its potential therapeutic applications due to its unique properties. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been used as a reagent in the synthesis of other fluorinated compounds.
Mécanisme D'action
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% is not well understood. However, it is thought that the compound may act as an inhibitor of enzymes involved in the metabolism of other compounds. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% may also act as an antioxidant, which could be beneficial in the prevention of oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% have not been extensively studied. However, the compound has been shown to have anti-inflammatory and anti-allergic activities in animal models. In addition, 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% has been shown to have a protective effect against oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% for lab experiments is its high purity (95%). This makes it ideal for use in a variety of synthetic organic chemistry reactions. However, the compound is relatively unstable and is prone to hydrolysis. In addition, the compound is also expensive and difficult to obtain.
Orientations Futures
The potential therapeutic applications of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% are still largely unexplored. Further research is needed to understand the compound’s mechanism of action and its biochemical and physiological effects. In addition, more research is needed to develop efficient and cost-effective methods for the synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%. Finally, further research is also needed to explore the potential therapeutic applications of the compound.
Méthodes De Synthèse
The synthesis of 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95% is typically carried out through a two-step process. The first step involves the reaction of 4-chlorophenol with trifluoromethanesulfonic acid (TFMSA) to form a 4-chloro-3-trifluoromethylphenol intermediate. The second step involves the reaction of the intermediate with a base such as sodium hydroxide to form 5-(3-Carboxy-4-chlorophenyl)-2-fluorophenol, 95%. The overall yield of the reaction is typically around 95%.
Propriétés
IUPAC Name |
2-chloro-5-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-3-1-7(5-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKZSFORQHZKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684507 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261971-96-3 |
Source


|
| Record name | 4-Chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorophenol, 95%](/img/structure/B6374933.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)
